N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide family, characterized by a bicyclic pyrazolo-pyrazine core linked to an acetamide group. The structure features a 4-chlorophenyl substituent on the acetamide nitrogen and a phenyl group at the 2-position of the pyrazolo[1,5-a]pyrazine ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFKAMMVLFUMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.
Introduction of the phenyl and chlorophenyl groups: These groups can be introduced via nucleophilic substitution or coupling reactions.
Acetylation: The final step often involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[1,5-a]pyrazine core and acetamide group undergo oxidation under controlled conditions:
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Key Observation : Oxidation with KMnO₄ selectively modifies the pyrazine ring, forming keto derivatives without affecting the chlorophenyl group.
Reduction Reactions
Reductive transformations target the pyrazine ring and acetamide moiety:
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Mechanistic Insight : NaBH₄ reduces the pyrazine ring’s conjugated double bonds, stabilizing the dihydro intermediate.
Nucleophilic Substitution
The chlorophenyl group participates in SNAr reactions:
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Regioselectivity : Substitution occurs preferentially at the para position of the chlorophenyl group due to steric hindrance at ortho positions .
Cyclization and Ring Expansion
The pyrazolo[1,5-a]pyrazine system undergoes cycloaddition and ring-expansion reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ac₂O (excess) | Pyridine, 100°C, 24 hr | Fused pyrazolo-oxazole derivative | 58% | |
| CS₂ | KOH, EtOH, reflux, 10 hr | Thieno-pyrazine hybrid | 41% |
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Notable Example : Acetic anhydride induces cyclization by acetylating the pyrazine nitrogen, forming a bicyclic structure .
Functional Group Interconversion
The acetamide group undergoes hydrolysis and condensation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6M) | Reflux, 12 hr | Carboxylic acid derivative | 88% | |
| NH₂NH₂·H₂O | EtOH, 80°C, 6 hr | Hydrazide analog | 77% | |
| SOCI₂ | Toluene, 0°C → RT, 3 hr | Acetyl chloride intermediate | 92% |
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Kinetics : Hydrolysis to the carboxylic acid follows pseudo-first-order kinetics with a half-life of 3.2 hr under acidic conditions.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique reactivity:
Industrial-Scale Reaction Optimization
Large-scale synthetic modifications emphasize green chemistry principles:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study involving analogs of this compound demonstrated a reduction in tumor growth in xenograft models of breast cancer when administered at specific dosages. The mechanism of action involves the activation of apoptotic pathways and inhibition of key signaling proteins involved in tumor growth .
Anti-inflammatory Properties
N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has shown promise as an anti-inflammatory agent. Compounds in this class have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Mechanism : The compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
Research Findings : In vitro studies have shown that similar compounds significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
- Starting Materials : The synthesis often begins with substituted phenylhydrazines and appropriate acetic acid derivatives.
- Key Reactions :
- Cyclization Reactions : These are critical for forming the pyrazolo ring system.
- Acetylation : This step introduces the acetamide functionality, enhancing the compound's solubility and biological activity.
The biological activity of this compound has been documented through various studies highlighting its potential as:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Structural Variations
The following analogs share the pyrazolo[1,5-a]pyrazine acetamide scaffold but differ in substituents:
*Estimated based on analogs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s logP is predicted to be ~3.5, similar to G419-0349 (logP 3.5), suggesting moderate membrane permeability. The 4-ethoxyphenyl group in G419-0349 slightly increases logP compared to the phenyl-substituted target compound .
- Hydrogen Bonding: The acetamide carbonyl and pyrazine N/O atoms contribute to hydrogen-bond acceptor capacity (6 acceptors, 1 donor in G419-0349), critical for target binding .
- Solubility: The 3-chloro-4-methoxyphenyl variant (CAS 941920-27-0) may exhibit better aqueous solubility due to the polar methoxy group, whereas the 4-chlorobenzyl analog (CAS 941963-25-3) likely has reduced solubility due to hydrophobicity .
Enzyme Inhibition Profiles
Pyrazolo[1,5-a]pyrazine acetamides are associated with modulation of monoamine oxidases (MAO) and cholinesterases:
- MAO-A/B Inhibition: Analogous compounds (e.g., N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide) show potent MAO-A inhibition (IC50 = 0.028 mM) with 50-fold selectivity over MAO-B . The 4-chlorophenyl group in the target compound may confer similar selectivity.
- Cholinesterase Inhibition: Triazole-benzothiazole acetamide derivatives demonstrate dual AChE/BChE inhibition. The pyrazolo-pyrazine core in the target compound could mimic this activity via π-π stacking with catalytic sites .
Neuropharmacological Potential
- Structural Modifications: Replacing the phenyl group with bulkier substituents (e.g., 4-ethoxyphenyl in G419-0349) may enhance target affinity but reduce metabolic stability .
Biological Activity
N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound characterized by a complex molecular structure that includes a pyrazolo[1,5-a]pyrazine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C22H17ClN4O2, with a molecular weight of approximately 378.8 g/mol. The compound features several functional groups that contribute to its biological activity, including an acetamide moiety and a chlorinated aromatic ring.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O2 |
| Molecular Weight | 378.8 g/mol |
| CAS Number | 941962-95-4 |
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines often exhibit significant anticancer and anti-inflammatory properties due to their ability to inhibit key enzymes involved in these processes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms may involve the inhibition of cyclin-dependent kinases or modulation of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Effects
In vitro assays have demonstrated that related compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, IC50 values for certain derivatives against COX-1 and COX-2 have been reported, indicating their potential as anti-inflammatory agents . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anti-inflammatory efficacy.
Case Studies
- Inhibition of Osteoclastogenesis : A study on similar acetamide compounds demonstrated their ability to suppress osteoclast formation and function in vitro. This suggests a potential application in treating osteolytic disorders .
- COX Inhibition : A series of related compounds were evaluated for their COX-inhibitory activity. The results indicated promising anti-inflammatory properties with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
